molecular formula C15H21ClN2O2 B12341099 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride

6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride

Cat. No.: B12341099
M. Wt: 296.79 g/mol
InChI Key: KLPMUOCIHBYPQZ-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic benzoxazine-piperidine family, characterized by a fused benzoxazine ring and a piperidine moiety connected via a spiro carbon. The isopropyl (propan-2-yl) substituent at position 6 of the benzoxazine ring distinguishes it from other analogs.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

6-propan-2-ylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-10(2)11-3-4-13-12(9-11)14(18)17-15(19-13)5-7-16-8-6-15;/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18);1H

InChI Key

KLPMUOCIHBYPQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoxazine Ring

6-Bromo-3H-spiro[1,3-benzoxazine-2,4'-piperidine]-4-one ()
  • Substituent : Bromine at position 5.
  • Molecular Formula : C₁₅H₁₈BrN₂O₂ (as trifluoroacetate salt).
  • Key Data : Purity ≥95%; used in industrial and scientific research .
3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one Hydrochloride (QN-8938, )
  • Substituent : Piperidin-4-yl group at position 3.
  • Molecular Formula : C₁₆H₂₀ClN₃O₂.
  • Key Data: Purity 95%; spiro[chromene-2,4'-piperidine] framework with a dihydrobenzoxazinone core .

Variations in Spiro Ring Systems

Spiro[indoline-3,4'-piperidin]-2-one ()
  • Structure : Indoline instead of benzoxazine.
  • Similarity Score : 0.89 (structural alignment vs. target compound).
  • Key Data : Lower oxygen content due to indoline substitution, altering electronic properties .
6-Fluorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride ()
  • Substituent : Fluorine at position 6.
  • Comparison : Fluorine’s electronegativity may improve metabolic stability compared to the isopropyl group .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight Purity Key Spectral Data (IR/NMR)
Target Compound (Isopropyl-substituted) C₁₇H₂₁ClN₂O₂ 332.82 g/mol Not reported Not reported
6-Bromo Analog () C₁₅H₁₈BrN₂O₂ 353.22 g/mol 95% IR: C=N stretch at 1603 cm⁻¹
QN-8938 () C₁₆H₂₀ClN₃O₂ 337.80 g/mol 95% Not reported
Spiro[indoline-3,4'-piperidin]-2-one () C₁₃H₁₄N₂O 214.27 g/mol Not reported Not reported

Biological Activity

The compound 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride is a member of the spiro-benzoxazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including therapeutic potentials and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride is C11H15ClN2OC_{11}H_{15}ClN_{2}O, with a molecular weight of approximately 296.8 g/mol. The compound features a spiro structure that contributes to its unique biological properties.

Structural Representation

PropertyValue
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight296.8 g/mol
SMILESCC(C)C1=CC2=C(C=C1)OCCN2
InChIInChI=1S/C11H15NO/c1-8(2)9...

Therapeutic Applications

Research indicates that compounds in the benzoxazine family exhibit various therapeutic effects, including:

  • Anti-inflammatory : Demonstrated efficacy in reducing inflammation in preclinical models.
  • Diuretic : Potential utility in treating conditions requiring fluid regulation.
  • Antioxidant : Exhibits properties that help mitigate oxidative stress.

Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduces edema and inflammatory markers
DiureticIncreases urine output in animal models
AntioxidantScavenges free radicals

The biological activity of 6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride is attributed to its interaction with various biological pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate cytokines such as TNF-alpha and IL-6.
  • Modulation of Nitric Oxide Production : It influences nitric oxide synthase activity, contributing to its anti-inflammatory effects.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response, suggesting potential for clinical applications in inflammatory diseases.

Study 2: Diuretic Activity

In another investigation, the diuretic effect was assessed in rats. The compound increased urine volume and sodium excretion compared to control groups, supporting its use in managing fluid retention conditions.

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